The primary function identified for this compound is as a reference standard for research purposes. Companies sell Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, particularly the (S)-enantiomer, as an impurity or metabolite standard for other pharmaceutical compounds [, ]. These standards are crucial for researchers developing analytical methods to detect and quantify impurities or byproducts within drug candidates.
A search of scientific databases using Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate as a search term yielded no results related to its biological activity or other research applications. This suggests that the compound has not been extensively studied in its own right.
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, also referred to as (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate in its stereospecific form, is a relatively under-researched organic compound. Information regarding its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in areas like peptide synthesis due to the presence of the pyrrolidinone ring, a common motif in bioactive molecules [].
The key feature of ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is the 2-oxopyrrolidin-1-yl group, also known as a pyrrolidinone ring. This five-membered heterocyclic ring contains one nitrogen atom and four carbon atoms, with a carbonyl group (C=O) attached to the second carbon. An ethyl ester group (CH3CH2-O-C=O) is linked to the second carbon of the butanoate chain, and the remaining carbon connects to the pyrrolidinone ring.